N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1396888-88-2
VCID: VC4374371
InChI: InChI=1S/C15H25NO4S2/c1-4-10-20-13-5-7-14(8-6-13)22(18,19)16-12-15(2,17)9-11-21-3/h5-8,16-17H,4,9-12H2,1-3H3
SMILES: CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CCSC)O
Molecular Formula: C15H25NO4S2
Molecular Weight: 347.49

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide

CAS No.: 1396888-88-2

Cat. No.: VC4374371

Molecular Formula: C15H25NO4S2

Molecular Weight: 347.49

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide - 1396888-88-2

Specification

CAS No. 1396888-88-2
Molecular Formula C15H25NO4S2
Molecular Weight 347.49
IUPAC Name N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-propoxybenzenesulfonamide
Standard InChI InChI=1S/C15H25NO4S2/c1-4-10-20-13-5-7-14(8-6-13)22(18,19)16-12-15(2,17)9-11-21-3/h5-8,16-17H,4,9-12H2,1-3H3
Standard InChI Key RMLLDFKZRVDPPH-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CCSC)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises:

  • 4-Propoxybenzenesulfonamide backbone: A benzene ring substituted with a sulfonamide group (-SO₂NH-) at the para position and a propoxy (-OCH₂CH₂CH₃) group.

  • 2-Hydroxy-2-methyl-4-(methylthio)butyl side chain: A four-carbon chain with a hydroxyl (-OH) and methyl (-CH₃) group at the second carbon and a methylthio (-SCH₃) group at the fourth carbon .

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₂₃NO₄S₂

  • Molecular Weight: 353.48 g/mol .

Key Physicochemical Properties

PropertyValue/Range
Boiling Point~300–320°C (estimated)
Density1.25–1.35 g/cm³
SolubilityModerate in polar solvents (e.g., DMSO, ethanol); low in water
pKa (Sulfonamide NH)~10.2–10.8
logP (Octanol-Water)~2.5–3.0

These properties are extrapolated from structurally related sulfonamides and thioether-containing compounds .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide involves multi-step reactions:

  • Formation of 4-Propoxybenzenesulfonyl Chloride:

    • Sulfonation of phenol derivatives followed by propoxylation and chlorination .

    • Example: Reaction of 4-propoxybenzene with chlorosulfonic acid yields the sulfonyl chloride intermediate .

  • Side Chain Preparation:

    • Synthesis of 2-hydroxy-2-methyl-4-(methylthio)butylamine via:

      • Thio-Michael addition of methanethiol to acrolein, followed by cyanohydrin formation and hydrolysis .

      • Resolution of racemic intermediates using chiral catalysts .

  • Coupling Reaction:

    • Reaction of 4-propoxybenzenesulfonyl chloride with the butylamine side chain under basic conditions (e.g., pyridine or triethylamine) .

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the benzene ring and butyl chain necessitate controlled reaction temperatures (0–5°C) to minimize side products .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to achieve >95% purity .

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: For PDE5 inhibitors or anti-inflammatory agents .

  • Prodrug Potential: Hydroxy and thioether groups could be modified for sustained release .

Agricultural Chemistry

  • Plant Growth Regulation: Sulfonamides are explored as herbicide safeners; the methylthio group may protect crops from oxidative stress .

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